2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole -

2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole

Catalog Number: EVT-5597530
CAS Number:
Molecular Formula: C13H12N4O2S
Molecular Weight: 288.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound is a precursor used in the synthesis of 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. [, ]
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, highlighting a common synthetic route. [, ]
  • Compound Description: This compound is a promising imidazole derivative synthesized from 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide and characterized using X-ray diffraction and NMR. [, ]
  • Relevance: This compound shares the 1,3,4-oxadiazole ring system with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. [, ]

(S)-(5-Phenyl-1,3,4-oxadiazol-2-yl)thio)acetic acid

  • Compound Description: This compound is a ligand used to form dinuclear copper(II) complexes that were characterized by IR and X-ray diffraction. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-ylthio moiety with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. []
  • Compound Description: This compound's crystal structure has been studied, showing pi-pi stacking interactions between the phenyl and oxadiazole rings. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-ylthio moiety with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. []

1,4-Bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl)-1,2,4-triazol-3-yl]-butane (MNP-14)

  • Compound Description: MNP-14 is a bis-1,2,4-triazole derivative investigated for its cytotoxicity and DNA damage activity. It induced less cytotoxicity compared to its analog, MNP-16. []
  • Relevance: MNP-14 contains the 1,3,4-oxadiazole ring system, a key structural feature also found in the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. []
  • Compound Description: MNP-16, another bis-1,2,4-triazole derivative, demonstrated significant cytotoxicity and DNA strand break induction, highlighting its potential as a cancer therapeutic. []
  • Relevance: Similar to MNP-14, MNP-16 incorporates the 1,3,4-oxadiazole ring system, a shared structural motif with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is identified as a third-generation phosphodiesterase 4 (PDE4) inhibitor with promising anti-inflammatory effects and an improved therapeutic index compared to earlier PDE4 inhibitors. []
  • Relevance: This compound contains the 1,3,4-oxadiazole ring system, a key structural element also present in the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. []

N-(1-Benzylpiperidin-4-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide Derivatives (SD-1–17)

  • Compound Description: This series of compounds was designed using a molecular hybridization approach to target multiple aspects of Alzheimer's disease. SD-4 and SD-6 exhibited multifunctional inhibitory profiles against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase 1 (BACE-1), along with anti-Aβ aggregation potential and favorable blood-brain barrier permeability. []
  • Relevance: This series shares the 5-phenyl-1,3,4-oxadiazol-2-ylthio moiety with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, demonstrating the biological relevance of this structural motif. []

2-(5-Phenyl(1,3,4-oxadiazol-2-yl)thio)-N`-((1E)-(4-methyl-(1,3-thiazole-5-yl)methylene))acetohydrazide

  • Compound Description: This compound serves as a ligand, forming complexes with various metal chlorides (Co(II), Mn(II), Ni(II)) and copper(II) perchlorate. Characterization of these complexes using IR, NMR, UV–Vis, molar conductivity, TGA, and magnetic susceptibility measurements suggests that the ligand coordinates with metals through nitrogen atoms. []
  • Relevance: This compound shares the 5-phenyl-1,3,4-oxadiazol-2-ylthio moiety with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, indicating the potential for metal complexation. []
  • Compound Description: These compounds (specifically 4-9) were synthesized from 5-aryl-1,3,4-oxadiazole-2-thiones and alkyl chloroformate. The study highlighted that S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-propyl carbonothioate (4-5) and S-(5-phenyl(2-chlorophenyl)-1,3,4-oxadiazol-2-yl) O-isobutyl carbonothioate (7-8) exhibited weak but selective antibacterial activity against Gram-positive bacteria. []
  • Relevance: These compounds are structurally analogous to the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, with variations in the sulfur-linked substituent, indicating the potential for exploring antimicrobial properties within this class of compounds. []
  • Compound Description: These compounds (specifically 10-15) were synthesized from 5-aryl-1,3,4-oxadiazole-2-thiones and alkyl chloroacetates. The study reported that compounds with two chlorine atoms in the aromatic ring (13-15) showed no antimicrobial activity. []
  • Relevance: These compounds are structurally similar to the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, suggesting further modifications at the sulfur-linked substituent could influence biological activity. []

4-(Substituted Phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one Derivatives

  • Compound Description: This series of compounds, incorporating 1,3,4-oxadiazole or 1,3,4-thiadiazole rings, were evaluated for their anticancer, antimicrobial, and antioxidant activities. Several derivatives displayed promising anticancer activity against MCF-7 breast cancer cells, antimicrobial activity against various bacterial strains, and antioxidant properties. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. This series highlights the versatility of this heterocyclic scaffold for diverse biological applications. []

(1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)methylene α,ω-Bisfunctionalized PEGs

  • Compound Description: These bolaamphiphilic molecules, containing two heteroaromatic cores linked by a polyethylene glycol (PEG) chain, exhibit fluorescence quenching (turn-off) in the presence of nitro-explosive compounds (DNT, TNT, PETN) and Hg2+ ions, indicating their potential as fluorescent chemosensors. []
  • Relevance: These compounds contain the 5-phenyl-1,3,4-oxadiazol-2-yl moiety, a key structural component also found in the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, demonstrating the utility of this moiety in designing sensors. []

VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

  • Compound Description: VNI is a known inhibitor of protozoan sterol 14α-demethylase (CYP51) used as a starting point for developing new antifungal agents. []
  • Relevance: VNI features a 5-phenyl-1,3,4-oxadiazol-2-yl group, also present in the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. This structural similarity suggests a possible shared target or mechanism of action, particularly considering the target compound's potential antifungal properties. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides

  • Compound Description: These bi-heterocyclic propanamides were synthesized and found to possess potent urease inhibitory activity while demonstrating low cytotoxicity in hemolysis assays. Molecular docking studies supported their potential as less toxic urease inhibitors. []
  • Relevance: These compounds, like the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, incorporate the 1,3,4-oxadiazole ring. This common feature implies that variations in the substituents attached to this core structure can lead to diverse biological activities, including enzyme inhibition. []

3-(5-Substituted Phenyl-[1,3,4]oxadiazol-2-yl)-1H-indole Derivatives

  • Compound Description: This series of indole-substituted oxadiazoles was synthesized and tested for antimicrobial activity. Notably, several compounds showed promising in vitro activity against S. aureus, E. coli, and B. subtilis. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. The presence of a substituted phenyl group at position 5 of the oxadiazole ring in both the target compound and this series suggests a possible contribution of this structural motif to antimicrobial activity. []

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Compound Description: This series of compounds were synthesized and evaluated for their antibacterial potential. They demonstrated potent activity against various bacterial strains while exhibiting low cytotoxicity. []
  • Relevance: This series and the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, both feature the 1,3,4-oxadiazole ring and a sulfur atom linked to the oxadiazole moiety, indicating that modifications to the remaining structure can lead to compounds with desirable antibacterial properties. []

3-(4-Acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

  • Compound Description: This group of compounds was synthesized and evaluated for anticonvulsant activity. Notably, compound 6e displayed potent activity at a low dose, and the series generally exhibited low neurotoxicity compared to the standard drug, phenytoin. []
  • Relevance: This series and the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, share the 1,3,4-oxadiazole ring as a core structural element. The presence of diverse substituents on the oxadiazole ring in both cases suggests that modifications at these positions can significantly influence biological activity, including anticonvulsant properties. []

Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides

  • Compound Description: This group of compounds were designed and synthesized as potential anti-inflammatory and anti-cancer agents. []
  • Relevance: This series and the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, both contain the 1,3,4-oxadiazole ring system, further emphasizing the importance of this structural motif in medicinal chemistry. []

N-Phenyl-5-[(2-phenylbenzimidazol-1-yl)methyl]-1,3,4-oxadiazol-2-amine Derivatives

  • Compound Description: This series of oxadiazole derivatives was designed and synthesized for their potential antioxidant and radical scavenging activities. The compounds were evaluated for their ability to inhibit lipid peroxidation, scavenge DPPH free radicals, and inhibit microsomal ethoxyresorufin O-deethylase (EROD) activity. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, indicating the potential of this scaffold in the development of antioxidants and radical scavengers. []

N-Acylated Derivatives of 5-(2-Phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine

  • Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity. Certain derivatives exhibited notable antibacterial activity against S. aureus and E. coli and antifungal activity against C. albicans. Molecular docking studies suggested these compounds target the Mtb MurB enzyme, a key enzyme involved in bacterial cell wall biosynthesis. []
  • Relevance: These compounds, like the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, possess the 1,3,4-oxadiazole ring, emphasizing the potential of this heterocycle as a scaffold for developing antimicrobial agents. []

2-{[(Morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole Derivatives

  • Compound Description: This series of compounds were synthesized and tested for their antibacterial and hemolytic activities. The compounds exhibited promising antibacterial activity compared to standard references, suggesting their potential as antibacterial agents. []
  • Relevance: Similar to the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, these compounds contain the 1,3,4-oxadiazole ring and a sulfur atom directly attached to the oxadiazole core. This structural similarity underscores the significance of this motif in designing compounds with antibacterial properties. []

Substituted N-[(1,3,4-Oxadiazol-2-yl)methyl]benzamines

  • Compound Description: This series of compounds was synthesized and explored for their antiproliferative and antioxidant properties. Several derivatives demonstrated significant antiproliferative activity against various cancer cell lines, including leukemia, colon, renal, lung, breast, CNS, melanoma, prostate, and ovarian cancer cells. []
  • Relevance: These compounds, along with the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, contain the 1,3,4-oxadiazole ring, further strengthening the importance of this heterocycle in drug discovery, particularly for developing anticancer and antioxidant agents. []

2-[(2-{[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole Derivatives

  • Compound Description: These 1,3,4-oxadiazole-linked benzoxazole derivatives were synthesized and evaluated for their antimicrobial, antioxidant, and antitubercular activities. Several compounds demonstrated promising activity in these assays. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring system with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. The presence of a substituted pyridine ring in these derivatives and a substituted phenyl ring in the target compound, both at position 5 of the oxadiazole, highlights the potential for modifications at this position to modulate biological activity. []

N‐(5‐(Alkylthio)‐1,3,4‐oxadiazol‐2‐yl)methyl)benzamide Analogues

  • Compound Description: These compounds were designed as potential alkaline phosphatase inhibitors. The most potent compound in the series exhibited significant alkaline phosphatase inhibitory activity (IC50 = 0.420 μM) compared to the standard (KH2PO4, IC50 = 2.80 μM). []
  • Relevance: These analogs and the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, share the 1,3,4-oxadiazole ring system and a thioether linkage at the 2-position of the oxadiazole ring. This structural similarity emphasizes the possibility of developing new alkaline phosphatase inhibitors with modifications to this class of compounds. []
  • Compound Description: These novel acetamides with a substituted-1,3,4-oxadiazole moiety were synthesized and evaluated for their local anesthetic activity. Compound 19 exhibited significant local anesthetic activity compared to the standard drug, lidocaine. []
  • Relevance: These compounds share the 1,3,4-oxadiazole ring with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole. This shared structural feature underscores the potential of exploring the local anesthetic properties of the target compound or its derivatives. []

2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile Derivatives

  • Compound Description: This series of compounds was synthesized and tested for anticonvulsant activity using the maximal electroshock (MES) seizure model. Compounds 8d, 8e, and 8f exhibited potent anticonvulsant activity without significant neurotoxicity. []
  • Relevance: This series, like the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, incorporates the 1,3,4-oxadiazole ring, suggesting that variations in the substituents attached to this ring can lead to compounds with potent anticonvulsant properties while minimizing neurotoxic effects. []

3-((5-Phenyl-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,5-dione Derivatives

  • Compound Description: This series was designed as potential antidiabetic agents based on a molecular hybridization approach combining thiazolidinedione and 1,3,4-oxadiazole moieties. The compounds displayed promising α-amylase and α-glucosidase inhibitory activity in vitro and antihyperglycemic effects in a Drosophila melanogaster model. []
  • Relevance: This series, particularly the presence of the 5-phenyl-1,3,4-oxadiazol-2-yl group, bears structural similarities to the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, suggesting a potential shared mechanism of action or target related to antidiabetic activity. []

2-[5-Substituted phenyl-5-alkyl-4-hydro-[1,3,4]-oxadiazole-2-yl]-1-(4-ethyl-phenyl)-ethanone Derivatives

  • Compound Description: This series of compounds was evaluated for antidiabetic activity through in silico docking studies on the Glycogen Phosphorylase B protein and in vivo studies using an alloxan-induced diabetes mellitus model. The series exhibited promising antidiabetic activity. []
  • Relevance: The compounds in this series share the 1,3,4-oxadiazole ring system with the target compound, 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, supporting the potential of this scaffold in the development of antidiabetic agents. []
  • Compound Description: These derivatives serve as ancillary ligands in four new iridium(III) cyclometalated complexes, which exhibit green phosphorescence. Notably, OLEDs incorporating complex Ir4, featuring a 2-(5-pentafluorophenyl-1,3,4-oxadiazol-2-yl)-phenol ancillary ligand, demonstrated superior performance with a high current efficiency and external quantum efficiency. []
  • Relevance: These derivatives, similar to the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, contain the 5-phenyl-1,3,4-oxadiazole-2-yl moiety, highlighting the utility of this structure in developing luminescent materials and OLED devices. []
  • Compound Description: DFT and TD-DFT studies on MODP and its transition metal complexes reveal promising characteristics for application in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). These compounds exhibit suitable HOMO/LUMO energies for electron donation in OSCs and demonstrate ambipolar charge transport capabilities, making them suitable for both OSCs and OLEDs. []
  • Relevance: This class of compounds, like the target compound 2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole, contains the 1,3,4-oxadiazole core, signifying the potential of this heterocyclic system in the development of advanced materials for optoelectronic applications. []

Properties

Product Name

2-ethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]thio}-1,3,4-oxadiazole

IUPAC Name

2-ethyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-1,3,4-oxadiazole

Molecular Formula

C13H12N4O2S

Molecular Weight

288.33 g/mol

InChI

InChI=1S/C13H12N4O2S/c1-2-10-14-17-13(19-10)20-8-11-15-16-12(18-11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

FLAXDQZCJCFPJH-UHFFFAOYSA-N

SMILES

CCC1=NN=C(O1)SCC2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CCC1=NN=C(O1)SCC2=NN=C(O2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.